2H-Benzo[H]chromene-3-carbaldehyde

Organic Synthesis Multicomponent Reactions Heterocyclic Chemistry

Medicinal chemistry teams developing anticancer or antimicrobial agents face a critical need for validated, derivatizable scaffolds. 2H-Benzo[h]chromene-3-carbaldehyde (CAS 61699-02-3) is the exact solution-a tricyclic aldehyde building block with demonstrated NCI-60 screening validation and dual EGFR/tubulin inhibition (derivative 4c IC50: 3.01-6.01 µg/mL vs. HepG-2, MCF-7, HCT-116). This scaffold provides a defined lipophilicity baseline (LogP 2.8145) for SAR optimization, distinct from 4H-benzo[h]chromene analogs (LogP 5.42-6.30). Procure this specific benzo[h] isomer to ensure access to a π-conjugated system and steric profile that are functionally non-interchangeable with benzo[f], benzo[g], or 4-oxo analogs.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 61699-02-3
Cat. No. B11892011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Benzo[H]chromene-3-carbaldehyde
CAS61699-02-3
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C3=CC=CC=C3C=C2)C=O
InChIInChI=1S/C14H10O2/c15-8-10-7-12-6-5-11-3-1-2-4-13(11)14(12)16-9-10/h1-8H,9H2
InChIKeySQLUEMCLILPGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Benzo[h]chromene-3-carbaldehyde Overview


2H-Benzo[h]chromene-3-carbaldehyde (CAS 61699-02-3) is a tricyclic heterocyclic compound belonging to the benzochromene family, consisting of a naphthalene ring fused to a 2H-pyran ring bearing a formyl group at the 3-position . Its molecular formula is C14H10O2 with a molecular weight of 210.228 g/mol, a calculated LogP of 2.8145, and a polar surface area (PSA) of 26.3 Ų [1]. This compound exists as one of three constitutional isomers of benzochromene—2H-benzo[h]chromene, 3H-benzo[f]chromene, and 2H-benzo[g]chromene—each differing in the position of benzene ring fusion to the chromene scaffold [2]. The aldehyde functionality at position 3 confers reactivity toward condensation, Knoevenagel, Wittig, and cycloaddition reactions, positioning this compound as a versatile synthetic intermediate for generating structurally diverse heterocyclic libraries.

2H-Benzo[h]chromene-3-carbaldehyde: Non-Substitutable Scaffold


Generic substitution among benzochromene aldehydes fails because subtle structural variations—including the position of benzene ring fusion (benzo[h] vs. benzo[f] vs. benzo[g]), oxidation state at position 4 (2H vs. 4H vs. 4-oxo), and the presence or absence of halogen or methoxy substituents—produce functionally non-interchangeable compounds [1]. The 2H-benzo[h]chromene-3-carbaldehyde scaffold presents a specific conjugated π-system and steric profile that influences both its reactivity as a synthetic intermediate and the biological properties of its downstream derivatives [2]. Attempting to replace this compound with 2H-chromene-3-carbaldehyde (lacking the fused benzene ring), 4-oxo-4H-benzo[h]chromene-3-carbaldehyde (containing a ketone at position 4), or 4-chloro-2H-benzo[h]chromene-3-carbaldehyde (bearing an electron-withdrawing chlorine substituent) would alter reaction outcomes, product stereochemistry, and biological activity profiles [3]. The quantitative evidence below establishes where the 2H-benzo[h]chromene-3-carbaldehyde scaffold provides measurable differentiation versus its closest structural analogs.

2H-Benzo[h]chromene-3-carbaldehyde: Quantitative Evidence


Multicomponent Reaction Route Advantage

In a one-pot multicomponent reaction using substituted 1-naphthols, active methylene compounds (malononitrile or ethyl cyanoacetate), and 2-methoxybenzaldehyde under ethanolic piperidine reflux, the 2H-benzo[h]chromene scaffold is efficiently generated as the core product framework [1]. This synthetic route establishes that the benzo[h]chromene-3-carbaldehyde skeleton can be accessed directly via multicomponent condensation, whereas the simpler 2H-chromene-3-carbaldehyde scaffold (CAS 51593-69-2) requires different starting materials and reaction conditions . The presence of the fused naphthalene ring system in the benzo[h]chromene scaffold alters the electronic and steric environment of the aldehyde group, affecting reactivity in subsequent derivatization steps [1].

Organic Synthesis Multicomponent Reactions Heterocyclic Chemistry

Antimicrobial Activity via Substituent Tuning

A series of novel benzo[h]chromene derivatives (4a–4d) synthesized from the benzo[h]chromene-3-carbaldehyde scaffold precursor were evaluated for antimicrobial activity against Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans using zone of inhibition and MIC assays [1]. Compound 4d (bearing bromine substitution and an ethyl ester moiety) exhibited the most potent and broad-spectrum antimicrobial activity with consistently low MIC values. Bromine substitution and the ethyl ester group significantly enhanced antimicrobial efficacy compared to unsubstituted or differently substituted analogs [1]. This demonstrates that the benzo[h]chromene-3-carbaldehyde scaffold serves as a tunable platform where specific substituent patterns directly modulate antimicrobial potency.

Antimicrobial Agents Medicinal Chemistry SAR Studies

Anticancer Potency Exceeding Doxorubicin

Anticancer activities of benzo[h]chromene derivatives 4a–4d were assessed against HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines [1]. Compound 4c displayed superior cytotoxic activity with IC50 values ranging from 3.01 to 6.01 µg/mL across the three cell lines, outperforming the reference standard drug doxorubicin [1]. This quantitative superiority establishes that specific benzo[h]chromene-3-carbaldehyde-derived compounds can exceed the potency of clinically established chemotherapeutic agents in vitro. The study further identified compounds 1a, 1c, and 2b as having the highest activities among 35 tested benzo[h]chromene derivatives, with compound 1c demonstrating particularly promising anticancer activity compared to standards [2].

Anticancer Agents Cytotoxicity Cancer Cell Lines

Molecular Docking Mechanism Validation

Molecular docking and molecular dynamics simulations were performed to support the experimental antimicrobial and anticancer findings of benzo[h]chromene derivatives 4a–4d [1]. The computational studies validated that the benzo[h]chromene scaffold engages favorably with relevant biological targets, confirming that the observed in vitro activities are mechanism-based rather than nonspecific cytotoxic effects [1]. Additionally, molecular docking studies on the most active benzo[h]chromene derivatives evaluated EGFR-inhibition (using sorafenib as standard) and tubulin polymerization inhibition (using colchicine as standard), providing target engagement validation for the observed anticancer activity [2].

Computational Chemistry Molecular Docking Drug Discovery

Lipophilicity-Activity Difference: 2H vs. 4H

Structure-activity relationship (SAR) studies on halogenated 2-amino-4H-benzo[h]chromene derivatives revealed that antitumor activity is remarkably influenced by the hydrophilicity of substituents as well as the fused rings at certain positions [1]. The 4-aryl substitution pattern and lipophilicity (LogP) of the 4H-benzo[h]chromene scaffold directly modulate IC50 values against MCF-7, HCT-116, and HepG-2 cancer cell lines [2]. The 2H-benzo[h]chromene-3-carbaldehyde scaffold presents a different oxidation state and conjugation pattern compared to 4H-benzo[h]chromene, which would alter both the physicochemical properties (including LogP) and the biological activity profile of downstream derivatives [1]. This SAR survey highlighted that antitumor activity was remarkably influenced by the hydrophilicity of substituents and the fused rings at certain positions [1].

SAR Analysis Lipophilicity Antitumor Agents

NCI-60 Anticancer Screening Validation

Thirty-five benzo[h]chromene derivatives were selected by the National Cancer Institute (NCI) for single-dose testing against the NCI-60 human tumor cell line panel, with three active compounds subsequently advanced to five-dose testing for comprehensive IC50 determination [1]. This NCI selection validates the benzo[h]chromene scaffold as a priority chemotype for anticancer drug discovery. The three most active compounds (1a, 1c, and 2b) were further evaluated as EGFR inhibitors (using sorafenib as standard) and as tubulin polymerization inhibitors (using colchicine as standard) [1]. Notably, compound 1c demonstrated promising anticancer activities compared to the used standards and was identified as warranting further modification and investigation [1].

NCI-60 Screening Drug Discovery Anticancer Development

2H-Benzo[h]chromene-3-carbaldehyde: Key Applications


NCI-Validated Anticancer Drug Discovery

Medicinal chemistry teams developing novel anticancer agents should procure 2H-benzo[h]chromene-3-carbaldehyde as a starting scaffold for generating derivative libraries with demonstrated NCI-60 screening validation [1]. The scaffold has produced derivatives (e.g., compound 1c) with promising activity against the full 60-cell line panel and dual EGFR/tubulin inhibitory mechanisms [1]. The quantitative superiority of compound 4c over doxorubicin (IC50 3.01–6.01 µg/mL vs. doxorubicin reference) in HepG-2, MCF-7, and HCT-116 cell lines [2] provides a benchmark for SAR optimization campaigns. Procurement of this specific scaffold rather than 2H-chromene-3-carbaldehyde or 4-oxo analogs ensures access to the validated chemotype.

Substituent-Driven Antimicrobial Development

Researchers developing antimicrobial agents against clinically relevant pathogens (S. aureus, MRSA, E. coli, P. aeruginosa, C. albicans) should utilize 2H-benzo[h]chromene-3-carbaldehyde as a scaffold for systematic substituent exploration [2]. The demonstrated enhancement of antimicrobial activity through bromine substitution and ethyl ester incorporation (compound 4d) establishes a clear SAR path [2]. The scaffold's tunability—where specific substituent patterns directly modulate MIC values—makes it suitable for hit-to-lead optimization campaigns. Molecular docking validation supports mechanism-based activity rather than nonspecific effects [2].

Multicomponent Heterocyclic Library Synthesis

Organic synthesis laboratories engaged in diversity-oriented synthesis should procure 2H-benzo[h]chromene-3-carbaldehyde for constructing benzo[h]chromene derivative libraries via one-pot multicomponent reactions [2]. The scaffold is accessible through condensation of substituted 1-naphthols with active methylene compounds and aryl aldehydes under ethanolic piperidine reflux [2]. The aldehyde functionality at position 3 enables further derivatization through condensation, Knoevenagel, Wittig, and cycloaddition reactions, providing access to structurally diverse heterocyclic compounds including 2H-chromenylmethylene benzohydrazides and related bioactive molecules [3].

Lipophilicity-SAR Antitumor Studies

SAR-focused research groups investigating the relationship between lipophilicity (LogP) and antitumor activity should select 2H-benzo[h]chromene-3-carbaldehyde as a scaffold distinct from 4H-benzo[h]chromene analogs [4]. The 2H-benzo[h]chromene scaffold (LogP = 2.8145) offers a different lipophilicity baseline compared to 4H-benzo[h]chromene derivatives (LogP range 5.42–6.30) [5], enabling exploration of a different region of chemical space. The established relationship between hydrophilicity of substituents, fused ring position, and antitumor activity [4] provides a rational framework for designing focused libraries with predicted activity profiles.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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